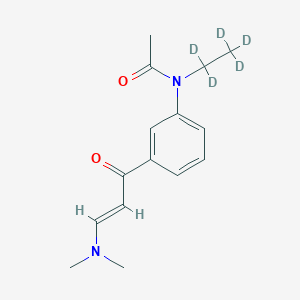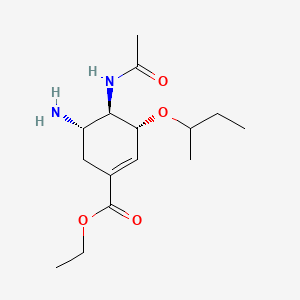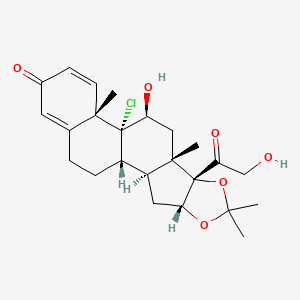
リンコマイシン 2-リン酸
説明
Lincomycin 2-phosphate, also known as Lincomycin 2-phosphate, is a useful research compound. Its molecular formula is C₁₈H₃₅N₂O₉PS and its molecular weight is 486.52. The purity is usually 95%.
BenchChem offers high-quality Lincomycin 2-phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lincomycin 2-phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
リンコマイシン 2-リン酸は、銀ナノ粒子(AgNPs)と組み合わせて、細菌耐性を克服するために使用されてきました {svg_1}. AgNPsとリンコマイシンの併用投与は、AgNPsとリンコマイシン単独での使用と比較して、Bacillus cereusとProteus mirabilis微生物に対して抗菌生物活性を向上させたことが示されました {svg_2}. これは、リンコマイシン 2-リン酸が新しい抗菌治療法の開発に使用できることを示唆しています。
生物活性
リンコマイシン 2-リン酸は、親化合物であるリンコマイシンのin vivo生物活性を維持することがわかった {svg_3}. これは、生物活性を維持しながら、薬物の物理的特性を修飾するために使用できることを示唆しています {svg_4}.
味の改変
リンコマイシン 2-リン酸は、親化合物であるリンコマイシンよりも苦味が少ない {svg_5}. この特性は、医薬品の味を改善し、患者にとってより palatableにするために使用できます {svg_6}.
酵素的に不安定なリン酸エステルの合成
リンコマイシン 2-リン酸は、リンコマイシンの酵素的に不安定なリン酸エステルです {svg_7}. この特性は、in vivo酵素系によって開裂される薬物の開発に使用できます {svg_8}.
薬物吸収の改善
リンコマイシン 2-リン酸は、犬に経口投与した場合、親化合物であるリンコマイシンよりもわずかに高い血中レベルを示すことがわかっています {svg_9}. これは、薬物の吸収を改善するために使用できることを示唆しています {svg_10}.
工業生産
リンコマイシン 2-リン酸のキログラム単位の需要により、プロセス開発研究が必要となりました {svg_11}. これは、大規模工業生産の可能性を示しています {svg_12}.
作用機序
Target of Action
Lincomycin 2-phosphate, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit is a crucial component of the protein synthesis machinery in bacteria. The primary role of the 50S subunit is to catalyze the formation of peptide bonds, which link amino acids together to form proteins .
Mode of Action
Lincomycin 2-phosphate interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . It functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . This interaction inhibits the peptidyl transferase reaction, thereby blocking protein synthesis in the bacteria . The inhibition of protein synthesis ultimately leads to the death of the bacteria, making lincomycin 2-phosphate an effective antibacterial agent .
Biochemical Pathways
It is known that lincomycin and its derivatives interfere with the protein synthesis pathway in bacteria by inhibiting the function of the 50s ribosomal subunit . This inhibition disrupts the normal function of the bacteria, leading to their death .
Pharmacokinetics
The pharmacokinetics of lincomycin, the parent compound of lincomycin 2-phosphate, have been studied extensively. Lincomycin is known to be distributed in many body tissues and fluids, including peritoneal fluid, pleural fluid, synovial fluid, bone, and bile . It is poorly distributed in cerebrospinal fluid, but in the presence of inflamed meninges, low concentrations can diffuse . Lincomycin readily crosses the placenta and is distributed in milk . The serum half-life of lincomycin may be prolonged in patients with severe impairment of renal function, compared to patients with normal renal function . In patients with abnormal hepatic function, the serum half-life may be twofold longer than in patients with normal hepatic function .
Result of Action
The primary result of lincomycin 2-phosphate’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes it an effective treatment for serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci .
Action Environment
The action of lincomycin 2-phosphate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . Additionally, the presence of certain enzymes, such as phosphatases, can activate or deactivate the compound
Safety and Hazards
Lincomycin 2-phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash the affected area with soap and water .
将来の方向性
Research is ongoing to improve the pharmaceutical and biological properties of lincomycin, including the synthesis of esters which could be cleaved by in vivo enzyme systems . There is also a focus on maximizing lincomycin production using Streptomyces lincolnensis by establishing fermentation conditions for commercial applications . The world market for lincomycin is at the scale of hundreds of tons per year .
生化学分析
Biochemical Properties
Lincomycin 2-phosphate plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 23S rRNA of the 50S ribosomal subunit in bacteria, forming cross-links within the peptidyl transferase loop region . This interaction inhibits the peptidyl transferase activity, which is essential for protein synthesis, thereby exerting its antibacterial effects. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its inhibitory effects .
Cellular Effects
Lincomycin 2-phosphate affects various types of cells, particularly bacterial cells. It inhibits protein synthesis by binding to the 50S ribosomal subunit, leading to the cessation of bacterial growth and replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death. In eukaryotic cells, lincomycin 2-phosphate has minimal effects due to differences in ribosomal structure .
Molecular Mechanism
The molecular mechanism of lincomycin 2-phosphate involves its binding to the 23S rRNA of the 50S ribosomal subunit in bacteria . This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis. Additionally, lincomycin 2-phosphate can inhibit or activate certain enzymes involved in bacterial metabolism, further contributing to its antibacterial effects . Changes in gene expression are also observed, as the inhibition of protein synthesis affects the overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lincomycin 2-phosphate can change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term studies have shown that lincomycin 2-phosphate maintains its antibacterial activity for several hours to days, depending on the experimental conditions. In vitro and in vivo studies have demonstrated that the compound can have lasting effects on bacterial cells, leading to sustained inhibition of growth and replication .
Dosage Effects in Animal Models
The effects of lincomycin 2-phosphate vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . Threshold effects are also noted, where a minimum concentration is required to achieve the desired antibacterial activity .
Metabolic Pathways
Lincomycin 2-phosphate is involved in various metabolic pathways within bacterial cells. It interacts with enzymes such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, which are part of the pentose phosphate pathway and the tricarboxylic acid cycle, respectively . These interactions affect metabolic flux and metabolite levels, contributing to the overall antibacterial effects of the compound .
Transport and Distribution
Within cells and tissues, lincomycin 2-phosphate is transported and distributed through various mechanisms. It can be taken up by bacterial cells via active transport mechanisms and distributed within the cytoplasm . The compound’s solubility and stability allow it to accumulate in specific cellular compartments, enhancing its antibacterial activity .
Subcellular Localization
Lincomycin 2-phosphate is primarily localized in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on protein synthesis . The compound does not require specific targeting signals or post-translational modifications for its activity, as it directly interacts with the ribosomal subunits . This localization is crucial for its function, as it ensures that the compound can effectively inhibit bacterial growth and replication .
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQOUOFMWKNLY-AVENPWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27480-30-4 | |
| Record name | Lincomycin-2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINCOMYCIN-2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How stable is lincomycin 2-phosphate in aqueous solutions?
A2: Lincomycin 2-phosphate exhibits degradation through multiple pathways in aqueous solutions. The primary degradation routes are thioglycoside and phosphate ester hydrolysis. [] The rate of degradation is influenced by pH and temperature, with the compound demonstrating the highest stability in the pH range of 6-10. [] Research suggests that a formulated pediatric syrup of lincomycin 2-phosphate maintains stability at room temperature. []
Q2: Can you elaborate on the analytical methods employed to study lincomycin 2-phosphate and related compounds?
A2: Several analytical techniques have proven valuable in researching lincomycin 2-phosphate and its related compounds:
- Liquid chromatography (LC): This method effectively separates clindamycin 2-phosphate (the 7-deoxy-7(S)-chloro analog of lincomycin 2-phosphate) from related impurities like clindamycin 3-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. [] Utilizing a triethylaminoethyl cellulose stationary phase with a UV detector set at 254 nm enables the quantitation of clindamycin 2-phosphate. []
- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS): This technique enables the identification and characterization of clindamycin phosphate and its degradation products, including lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin. [] The fragmentation patterns obtained from MS/MS provide specific information for identifying lincosamide antibiotics and their impurities. []
Q3: What are the known degradation products of lincomycin 2-phosphate?
A4: The primary degradation pathways of lincomycin 2-phosphate involve thioglycoside and phosphate ester hydrolysis. [] While the specific degradation products resulting from these pathways aren't explicitly detailed in the provided papers, it can be inferred that cleavage at these sites leads to the formation of lincomycin, inorganic phosphate, and potentially other sugar moieties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)



![2-Propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride](/img/structure/B1146465.png)
![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)


![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)

